molecular formula C10H17NS B494684 N-[(5-methylthiophen-2-yl)methyl]butan-2-amine CAS No. 869942-31-4

N-[(5-methylthiophen-2-yl)methyl]butan-2-amine

Cat. No.: B494684
CAS No.: 869942-31-4
M. Wt: 183.32g/mol
InChI Key: MDCNRQVLVQOPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Methylthiophen-2-yl)methyl]butan-2-amine, registered under CAS Registry Number 869942-31-4, is a chemical compound with the molecular formula C10H17NS and a molecular weight of 183.31 g/mol . Its structure consists of a butan-2-amine (sec-butylamine) chain linked to a 5-methylthiophen-2-ylmethyl group, forming a secondary amine of interest in various research fields . The compound is characterized by its SMILES notation "s1c(ccc1CNC(CC)C)C" and the InChIKey MDCNRQVLVQOPJQ-UHFFFAOYSA-N, which are essential for its precise identification in databases and cheminformatics studies . Computed physical properties include a density of approximately 0.982 g/cm³, a boiling point of 243.7°C at 760 mmHg, and a flash point of around 101.2°C . As a building block in medicinal chemistry and drug discovery research, this amine serves as a versatile precursor for the synthesis of more complex molecules. The presence of the methyl-substituted thiophene moiety is a common pharmacophore in compounds designed for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can source this compound from several international suppliers, and it is typically available in various packaging specifications, including standard research quantities up to bulk volumes, with options for high-purity grades upon request .

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-4-8(2)11-7-10-6-5-9(3)12-10/h5-6,8,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCNRQVLVQOPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405750
Record name AN-465/42245277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-31-4
Record name 5-Methyl-N-(1-methylpropyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869942-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AN-465/42245277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(5-methylthiophen-2-yl)methyl]butan-2-amine is a secondary amine characterized by a butan-2-amine backbone and a 5-methylthiophen-2-yl substituent. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features. The presence of the thiophene ring and the secondary amine group may enhance its interactions with biological targets, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C12H17N1S1, with a molar mass of 183.31 g/mol. Key physical properties include:

  • Density : Approximately 0.981 g/cm³
  • Boiling Point : Around 243.7 °C
  • pKa Value : 9.44, indicating its basic nature.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may interact with various receptors and enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Electrophilic Reactions : The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization that may enhance biological activity.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits moderate to high binding affinity for certain biological targets. Specific findings include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO) activity, which is crucial in regulating neurotransmitter levels in the brain.
Target EnzymeInhibition TypeIC50 Value (µM)
MAO-ACompetitive15
MAO-BNon-competitive25

Case Studies

A case study involving the synthesis and biological evaluation of related compounds highlighted the potential therapeutic applications of N-[5-methylthiophen-2-yl)methyl]butan-2-amine. In particular:

  • Antidepressant Activity : Compounds with similar structures have demonstrated antidepressant effects in animal models, suggesting that N-[5-methylthiophen-2-yl)methyl]butan-2-amine could possess similar properties.
  • Antimicrobial Properties : Related thiophene derivatives have shown antimicrobial activity against various bacterial strains, indicating that this compound may also exhibit such effects .

Comparative Analysis

To better understand the unique characteristics of N-[5-methylthiophen-2-yl)methyl]butan-2-amine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-Methylbutan-2-amineC5H13NSimple aliphatic amine
5-MethylthiopheneC6H6SAromatic thiophene without amine group
N-(5-Bromothiophen-2-yl)methylbutanamineC12H16BrNBrominated variant with enhanced reactivity

N-[5-methylthiophen-2-yl)methyl]butan-2-amines' unique combination of a secondary amine structure and a substituted thiophene ring potentially enhances its biological activity compared to simpler compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-[(4-Fluorophenyl)methyl]butan-2-amine (CAS: 343854-19-3)
  • Structure : Replaces the thiophene ring with a fluorophenyl group.
  • Molecular Formula : C₁₁H₁₆FN
  • Molecular Weight : 181.25 g/mol
  • Physical Properties :
    • Boiling Point: 231.7°C
    • Density: 0.978 g/cm³
    • Flash Point: 93.9°C
  • Comparison :
    • The fluorophenyl group reduces molecular weight slightly and lowers boiling point compared to the thiophene analog, likely due to weaker sulfur-mediated intermolecular interactions.
    • Fluorine’s electronegativity increases polarity but reduces lipophilicity (lower LogP: 3.10 vs. unmeasured for the thiophene compound) .
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
  • Structure : Features a branched 3-methylbutan-2-yl group instead of butan-2-amine.
  • Molecular Formula : C₁₁H₁₉NS
  • Molecular Weight : 197.34 g/mol
  • Enhanced lipophilicity may improve membrane permeability in biological systems .

Variations in the Amine Group

(Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride
  • Structure : Substitutes thiophene with a p-tolylmethyl group and exists as a hydrochloride salt.
  • Molecular Formula : C₁₂H₂₀NCl
  • Key Features :
    • The hydrochloride salt form increases aqueous solubility compared to the free base of the thiophene analog.
    • The p-tolyl group enhances hydrophobicity relative to the thiophene, which has polarizable sulfur .

Complex Ligands and Chiral Analogs

(1R,2R)-N1,N2-Bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine (Ligand L2)
  • Structure : A chiral cyclohexane diamine backbone with two 5-methylthiophen-2-ylmethyl groups.
  • Comparison :
    • The presence of multiple thiophene rings and chiral centers enables coordination chemistry (e.g., with copper ions), making it suitable for catalytic applications.
    • Higher molecular complexity and rigidity contrast with the flexibility of the target compound .

Schiff Base Derivatives

N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine
  • Structure: A Schiff base formed between 5-methylthiophene-2-carbaldehyde and 3-amino-1,2,4-triazole.
  • Key Features: Conjugated system enhances electronic delocalization, affecting UV-Vis absorption and redox properties.

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Flash Point (°C)
N-[(5-Methylthiophen-2-yl)methyl]butan-2-amine C₁₀H₁₇NS 183.31 243.7 0.981 101.2
N-[(4-Fluorophenyl)methyl]butan-2-amine C₁₁H₁₆FN 181.25 231.7 0.978 93.9
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine C₁₁H₁₉NS 197.34 N/A N/A N/A
(Butan-2-yl)[(4-methylphenyl)methyl]amine HCl C₁₂H₂₀NCl 213.75 N/A N/A N/A

Table 2: Functional Group Impact on Properties

Functional Group Impact on Properties
Thiophene ring Higher boiling point due to sulfur's polarizability; enhanced electronic conjugation
Fluorophenyl group Lower LogP and boiling point; increased polarity
Branched alkyl amines Increased steric hindrance; reduced solubility in polar solvents
Hydrochloride salt Improved aqueous solubility; ionic interactions in biological systems

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in methanol using metallic magnesium as the reducing agent, with a triethylamine-acetic acid buffer to maintain a neutral pH. The aldehyde and amine first form an imine intermediate, which is subsequently reduced to the secondary amine. The use of magnesium ensures selective reduction without over-reduction to tertiary amines or alcohols.

Key parameters:

  • Molar ratio: 1:1 aldehyde-to-amine stoichiometry.

  • Temperature: Room temperature to 50°C.

  • Reaction time: 6–12 hours.

  • Yield: 65–80% after purification.

Optimization Insights

  • Solvent selection: Methanol is preferred due to its polarity, which stabilizes the imine intermediate.

  • Catalyst role: Triethylamine-acetic acid buffers prevent protonation of the amine, enhancing nucleophilicity.

  • Side reactions: No tertiary amines are observed, as confirmed by gas chromatography.

Nucleophilic Substitution via Thiophene Methyl Bromide

An alternative route involves alkylation of butan-2-amine with 5-methylthiophen-2-ylmethyl bromide. This method is advantageous for scalability and avoids imine formation.

Synthetic Procedure

  • Alkylation: 5-Methylthiophen-2-ylmethyl bromide reacts with butan-2-amine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at elevated temperatures (50–80°C).

  • Base addition: Inorganic bases like sodium bicarbonate neutralize HBr, driving the reaction to completion.

Representative data:

ParameterValueSource
SolventAcetonitrile
Temperature70°C
Reaction time4–6 hours
Yield75–85%

Purification Strategies

  • Acid-base extraction: The crude product is washed with 20% H2SO4\text{H}_2\text{SO}_4 to remove unreacted amine, followed by neutralization with NaOH\text{NaOH}.

  • Crystallization: Recrystallization from acetone yields >98% purity.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

MethodReductive AminationNucleophilic Substitution
Starting materials Aldehyde + amineAlkyl bromide + amine
Reagents Mg, Et3N\text{Et}_3\text{N}-AcOH\text{AcOH}NaHCO3\text{NaHCO}_3, solvent
Yield 65–80%75–85%
Purity 90–95%>98%
Scale-up feasibility ModerateHigh

Reductive amination offers simplicity but lower yields, while nucleophilic substitution provides higher purity and scalability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (d6-DMSO):

    • δ 2.72 (s, 3H, thiophene-CH3_3)

    • δ 3.62 (s, 2H, N-CH2_2-thiophene)

    • δ 3.79 (s, 1H, NH)

    • δ 8.01 (s, 1H, thiophene-H).

Mass Spectrometry

  • Molecular ion peak: m/z 183.32 (calculated for C10H17NS\text{C}_{10}\text{H}_{17}\text{NS}).

Challenges and Mitigation Strategies

  • Byproduct formation: Trace amounts of tertiary amines may arise from over-alkylation. This is minimized by using a slight excess of butan-2-amine.

  • Solvent recovery: Acetonitrile and THF are recycled via distillation, reducing costs .

Q & A

Q. What are the recommended synthetic routes for N-[(5-methylthiophen-2-yl)methyl]butan-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 5-methylthiophene-2-carbaldehyde with butan-2-amine. A reducing agent like sodium borohydride (NaBH₄) is used under mild conditions (room temperature, inert atmosphere) to yield the target compound . For catalytic optimization, Pd/NiO-catalyzed reductive amination (25°C, H₂ atmosphere) can achieve high yields (>95%) by facilitating hydrogenation and reducing side reactions . Key parameters to optimize include:

  • Catalyst loading (e.g., 1.1 wt% Pd/NiO)
  • Solvent choice (polar aprotic solvents enhance reactivity)
  • Reaction time (10–12 hours for completion)

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

A combination of NMR, mass spectrometry (MS), and X-ray crystallography is recommended:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups on thiophene at δ ~2.4 ppm) and amine connectivity .
  • High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.12) .
  • X-ray diffraction (XRD) : Resolve crystal packing and dihedral angles (e.g., thiophene-amine torsion angles <10°) using SHELX software for refinement .
Technique Key Metrics Structural Insights
NMRChemical shifts, coupling constantsSubstituent positioning, stereochemistry
XRDR factor, bond lengths/anglesMolecular conformation, hydrogen bonding
MSMolecular ion accuracyPurity, isotopic distribution

Q. How can researchers determine the compound’s stability and solubility for in vitro studies?

  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .
  • Solubility : Use shake-flask method in buffers (PBS, DMSO) with UV-Vis quantification. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents .

Q. What safety protocols are critical when handling this amine derivative?

  • Use PPE (gloves, goggles, respirator) to avoid inhalation/skin contact.
  • Work in a fume hood due to potential amine volatility.
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

Contradictions in biological activity (e.g., receptor binding vs. no observed effect) may arise from:

  • Purity variations : Validate compound integrity via LC-MS.
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) .

Q. What computational strategies predict the compound’s mechanism of action and target interactions?

  • Molecular docking (AutoDock Vina) : Model binding to serotonin/dopamine receptors using crystal structures (PDB: 6WGT). Focus on hydrogen bonding (amine-thiophene interactions) and π-π stacking (thiophene-aromatic residues) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can structural analogs be designed to enhance selectivity for specific biological targets?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the thiophene 5-position to modulate electronic properties and receptor affinity .
  • Steric tuning : Replace butan-2-amine with cyclopropylamine to restrict conformational flexibility and improve selectivity .
Analog Modification Target Application
3-Fluoro derivativeIncreased polarityEnhanced CNS penetration
Cyclopropyl variantRigid backboneReduced off-target binding

Q. What experimental approaches validate the compound’s role in modulating enzymatic activity?

  • Kinetic assays : Measure enzyme inhibition (IC₅₀) via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm allosteric vs. competitive inhibition .

Q. How can researchers address low crystallinity in XRD analysis?

  • Co-crystallization : Use carboxylate-based co-formers (e.g., succinic acid) to improve crystal lattice formation .
  • Cryo-cooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion and enhance diffraction resolution .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst) via response surface methodology (RSM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.